Chitinase-IN-2 (hydrochloride)
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Overview
Description
Chitinase-IN-2 (hydrochloride) is a potent inhibitor of chitinase, an enzyme that catalyzes the hydrolysis of chitin. Chitin is a major structural component found in the exoskeletons of arthropods, fungal cell walls, and some algae.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chitinase-IN-2 (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor molecule that contains the core structure required for chitinase inhibition.
Functional Group Modification: Various functional groups are introduced or modified to enhance the inhibitory activity against chitinase.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form to improve its solubility and stability.
Industrial Production Methods: Industrial production of Chitinase-IN-2 (hydrochloride) involves large-scale synthesis using optimized reaction conditions. This includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the compound.
Quality Control: Ensuring the final product meets the required purity and potency standards through rigorous quality control measures
Chemical Reactions Analysis
Types of Reactions: Chitinase-IN-2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of Chitinase-IN-2 (hydrochloride) with modified functional groups, potentially enhancing or altering its inhibitory activity .
Scientific Research Applications
Chitinase-IN-2 (hydrochloride) has a wide range of scientific research applications:
Agriculture: Used as a biocontrol agent to protect crops from fungal pathogens and insect pests by inhibiting chitinase activity.
Medicine: Investigated for its potential in treating diseases caused by chitin-containing pathogens, such as fungal infections.
Biotechnology: Utilized in the study of chitinase enzymes and their role in various biological processes.
Environmental Science: Applied in the degradation of chitinous waste, contributing to waste management and recycling efforts
Mechanism of Action
Chitinase-IN-2 (hydrochloride) exerts its effects by binding to the active site of chitinase enzymes, thereby inhibiting their catalytic activity. This inhibition prevents the hydrolysis of chitin into its monomeric components, disrupting the structural integrity of chitin-containing organisms. The molecular targets include the glycoside hydrolase family 18 chitinases, and the pathways involved are those related to chitin metabolism .
Comparison with Similar Compounds
Allosamidin: Another chitinase inhibitor with a different structural framework.
Argifin: A cyclic peptide that inhibits chitinase activity.
Cyclopentapeptides: A class of compounds known for their chitinase inhibitory properties.
Uniqueness of Chitinase-IN-2 (hydrochloride): Chitinase-IN-2 (hydrochloride) is unique due to its high potency and specificity towards chitinase enzymes. Its hydrochloride form enhances its solubility and stability, making it more effective in various applications compared to other chitinase inhibitors .
Properties
Molecular Formula |
C20H22ClN5O2S |
---|---|
Molecular Weight |
431.94 |
IUPAC Name |
6-(dimethylamino)-2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]benzo[de]isoquinoline-1,3-dione;hydrochloride |
InChI |
InChI=1S/C20H21N5O2S.ClH/c1-12-22-23-17(28-12)11-21-9-10-25-19(26)14-6-4-5-13-16(24(2)3)8-7-15(18(13)14)20(25)27;/h4-8,21H,9-11H2,1-3H3;1H |
SMILES |
CC1=NN=C(S1)CNCCN2C(=O)C3=C4C(=C(C=C3)N(C)C)C=CC=C4C2=O.Cl |
Origin of Product |
United States |
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